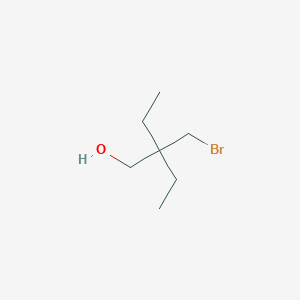

3-Bromo-2,2-diethyl-1-propanol

Description

Structural Characterization and Nomenclature of 2-(bromomethyl)-2-ethylbutan-1-ol

The identity of a chemical compound is fundamentally defined by its structure and nomenclature. For 3-Bromo-2,2-diethyl-1-propanol, these details are crucial for its unambiguous identification and use in research and industry.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(bromomethyl)-2-ethylbutan-1-ol. nih.gov This systematic name precisely describes the molecular architecture: a butan-1-ol backbone with a bromomethyl group and an ethyl group both attached to the second carbon atom. The compound is also commonly referred to as this compound.

Below is a table summarizing the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | 2-(bromomethyl)-2-ethylbutan-1-ol |

| CAS Number | 40894-02-8 |

| Molecular Formula | C₇H₁₅BrO |

| Molecular Weight | 195.10 g/mol |

| SMILES | CCC(CC)(CO)CBr |

| InChI | InChI=1S/C7H15BrO/c1-3-7(4-2,5-8)6-9/h9H,3-6H2,1-2H3 |

| InChIKey | SKOLAVXGNXAGGD-UHFFFAOYSA-N |

Table 1: Identifiers for this compound. Data sourced from PubChem. nih.gov

Significance of Gem-Dialkyl-Substituted Halogenated Alcohols in Organic Synthesis

Halogenated alcohols that possess a gem-dialkyl substitution pattern, such as this compound, hold a special place in organic synthesis. The term "gem-dialkyl" refers to the presence of two alkyl groups on the same carbon atom. This structural feature can significantly influence the reactivity and properties of the molecule.

The gem-dialkyl effect, also known as the Thorpe-Ingold effect, often leads to an acceleration of intramolecular reactions, such as cyclizations. unipd.itresearchgate.net This is attributed to a decrease in the bond angle between the substituents on the gem-diallylated carbon, which brings the reactive ends of the molecule closer together, thus favoring ring formation. researchgate.net In the context of this compound, this effect can be exploited in the synthesis of substituted oxetanes, which are valuable four-membered heterocyclic compounds.

Furthermore, the steric hindrance provided by the gem-diethyl group can influence the regioselectivity of reactions, directing incoming reagents to less hindered positions. These alcohols are precursors to a variety of other functional groups. For instance, the alcohol moiety can be oxidized to an aldehyde or a carboxylic acid, while the bromine atom can be displaced by a wide range of nucleophiles. This dual reactivity makes gem-dialkyl-substituted halogenated alcohols versatile starting materials for the construction of complex molecular frameworks.

Historical Perspectives and Early Investigations on Branched Bromoalkanols

The study of branched bromoalkanols has a history rooted in the fundamental exploration of reaction mechanisms and the synthesis of novel organic structures. Early investigations into compounds like 3-bromo-2,2-dimethyl-1-propanol (B1267051), a structural analog of the title compound, provided insights into the behavior of such molecules. For example, research from as early as 1950 detailed the cleavage of 3-bromo-2,2-dimethyl-1-propanol by a base. acs.org

These early studies often focused on understanding the influence of branching on reaction rates and pathways, such as substitution versus elimination. In the case of neopentyl-type systems like 3-bromo-2,2-dimethyl-1-propanol, the absence of a hydrogen atom on the carbon adjacent to the bromine-bearing carbon prevents the typical E2 elimination pathway, making substitution reactions more likely. acs.org Such foundational work paved the way for the development of more complex synthetic methodologies utilizing branched bromoalkanols. The synthesis of bromoalkyl glycosides, for instance, has been explored using various bromoalcohols, highlighting the utility of these compounds in carbohydrate chemistry. researchgate.netresearchgate.net

Rationale and Scope of Current Academic Inquiry

Current academic interest in this compound and related compounds stems from their potential as key intermediates in the synthesis of novel materials and biologically active molecules. The unique combination of a primary alcohol and a neopentyl-type bromide on a sterically crowded center presents both challenges and opportunities for synthetic chemists.

Research in this area is often focused on several key aspects:

Development of Novel Synthetic Methods: Exploring new and efficient ways to synthesize this compound and its derivatives.

Exploration of Reactivity: Investigating the chemical transformations that this molecule can undergo, including nucleophilic substitutions, oxidations, and cyclization reactions. For example, it can be used to synthesize 3-hydroxy-2,2-diethyl-1-propylthiocyanate. prepchem.com

Application in Target-Oriented Synthesis: Utilizing this compound as a building block in the total synthesis of complex natural products or pharmaceutical targets.

Structure

3D Structure

Properties

Molecular Formula |

C7H15BrO |

|---|---|

Molecular Weight |

195.10 g/mol |

IUPAC Name |

2-(bromomethyl)-2-ethylbutan-1-ol |

InChI |

InChI=1S/C7H15BrO/c1-3-7(4-2,5-8)6-9/h9H,3-6H2,1-2H3 |

InChI Key |

SKOLAVXGNXAGGD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(CO)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 2,2 Diethyl 1 Propanol and Its Analogues

Direct Halogenation Routes to Primary Alcohols

One of the most straightforward approaches to synthesizing alkyl halides is the direct substitution of a hydroxyl group. For a compound like 3-Bromo-2,2-diethyl-1-propanol, the logical precursor is 2,2-diethyl-1,3-propanediol (B89731). This conversion typically involves reaction with a hydrohalic acid, such as hydrogen bromide (HBr).

The reaction of a primary alcohol with a hydrogen halide to form a primary alkyl halide generally proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism. libretexts.org The process is catalyzed by acid. libretexts.orgmasterorganicchemistry.com In the context of converting a diol like 2,2-diethyl-1,3-propanediol to its monobrominated derivative, the mechanism involves several key steps:

Protonation of the Hydroxyl Group : The reaction is initiated by the protonation of one of the primary hydroxyl groups by the strong acid (HBr). This step is a rapid equilibrium where the alcohol acts as a base. The protonation converts the poor leaving group, the hydroxide (B78521) ion (-OH), into an excellent leaving group, a neutral water molecule (-OH2+). masterorganicchemistry.com

Nucleophilic Attack : The bromide ion (Br-), a good nucleophile, then attacks the carbon atom bearing the protonated hydroxyl group (the oxonium ion). libretexts.org This attack occurs from the backside relative to the leaving group.

Displacement : The attack of the bromide ion occurs concurrently with the departure of the water molecule, leading to the formation of the C-Br bond and inversion of stereochemistry at the carbon center, although this is not relevant for an achiral primary carbon.

A common synthetic challenge in this reaction is preventing the substitution of both hydroxyl groups to form a dibromide. To achieve selective monobromination, reaction conditions such as temperature, reaction time, and stoichiometry must be carefully controlled. An analogous synthesis of 3-Bromo-1-propanol from 1,3-propanediol (B51772) involves passing dry HBr gas through a solution of the diol in glacial acetic acid. guidechem.com This method can avoid double bromination by forming an intermediate acetyl-protected species. guidechem.com

| Reaction Step | Description | Key Species |

| 1. Protonation | One primary alcohol function is protonated by HBr. | R-CH2-OH, HBr |

| 2. Formation of Oxonium Ion | The hydroxyl group is converted into a good leaving group. | R-CH2-OH2+ |

| 3. SN2 Attack | Bromide ion attacks the electrophilic carbon. | Br-, R-CH2-OH2+ |

| 4. Displacement | A water molecule is displaced, forming the alkyl bromide. | R-CH2-Br, H2O |

The rate of an SN2 reaction is highly sensitive to steric hindrance at the reaction center. masterorganicchemistry.com In the case of this compound, the target carbon (C1) is a primary carbon, which is typically favorable for SN2 reactions. However, the presence of two ethyl groups on the adjacent carbon (C2) creates significant steric bulk.

This substitution pattern is analogous to that of neopentyl systems (e.g., 2,2-dimethylpropyl), which are known to be exceptionally unreactive in SN2 reactions. libretexts.org The bulky alkyl groups on the β-carbon (C2) effectively shield the α-carbon (C1) from the backside approach of the nucleophile (Br-). libretexts.orgyoutube.com This steric congestion hinders the ability of the nucleophile to access the orbital required for bond formation, thereby increasing the activation energy of the reaction and dramatically slowing its rate. Consequently, the direct bromination of 2,2-diethyl-1,3-propanediol via an SN2 pathway is expected to be slow and may require harsh reaction conditions, potentially leading to side reactions or rearrangement, although carbocation rearrangement is less of a concern with primary substrates that avoid SN1 pathways. vedantu.com

Preparation via Ring-Opening Reactions of Cyclic Ethers

An alternative synthetic strategy involves the ring-opening of a strained cyclic ether, specifically an oxetane (B1205548). The precursor for this compound via this route would be 3,3-diethyloxetane (B156885). Oxetanes, four-membered rings containing an oxygen atom, have a significant ring strain of approximately 25.5 kcal/mol, which provides the thermodynamic driving force for ring-opening reactions. beilstein-journals.org

The ring-opening of oxetanes can be initiated by various electrophilic or nucleophilic reagents. magtech.com.cn To introduce a bromine atom and a hydroxyl group, as required for the target molecule, the reaction can be carried out with reagents that provide an electrophilic bromine source or under acidic conditions with a bromide nucleophile.

For example, a reported synthesis of an analogous compound, 3-bromo-1,2-propanediol, was achieved through the treatment of 3-oxetanol with carbon tetrabromide (CBr4) and triphenylphosphine (B44618) (PPh3). researchgate.net This reaction proceeds under mild conditions and results in the selective opening of the oxetane ring. researchgate.net The reaction of 3,3-diethyloxetane with HBr would also be a viable method. The reaction is initiated by the protonation of the oxetane oxygen, activating the ring towards nucleophilic attack by the bromide ion.

| Starting Material | Reagents | Product | Reference |

| 3-Oxetanol | CBr4, PPh3, CH2Cl2 | 3-Bromo-1,2-propanediol | researchgate.net |

| Unsymmetric Oxetanes | Acids, Halides | Halohydrins | magtech.com.cn |

The regioselectivity of oxetane ring-opening is a critical factor and is governed by both steric and electronic effects. magtech.com.cn

Under basic or neutral conditions , strong nucleophiles typically attack the less sterically hindered carbon atom adjacent to the oxygen in an SN2-type mechanism. magtech.com.cn

Under acidic conditions , the oxetane oxygen is protonated, and the C-O bonds are weakened. The subsequent nucleophilic attack by a weak nucleophile, such as a halide ion, often occurs at the more substituted carbon atom that can better stabilize a partial positive charge. magtech.com.cn

In the case of the symmetric 3,3-diethyloxetane, the two methylene (B1212753) carbons (C2 and C4) are chemically equivalent, so regioselectivity is not a concern. The bromide ion will attack either carbon to yield the same product, this compound.

From a stereochemical perspective, the ring-opening of oxetanes via an SN2 mechanism proceeds with inversion of configuration at the carbon center being attacked. While the precursor 3,3-diethyloxetane is achiral, this stereochemical control is a crucial aspect in the synthesis of more complex, chiral oxetane derivatives. acs.org

Functional Group Interconversions Leading to this compound

Functional group interconversion (FGI) provides a versatile strategy for synthesis, often employed to circumvent issues like low reactivity or to utilize more accessible starting materials. scribd.com This approach involves modifying a precursor molecule that already contains the core carbon skeleton of the target.

One effective FGI strategy to achieve selective monobromination of a diol involves the use of protecting groups. For instance, in the synthesis of 3-Bromo-1-propanol, one of the hydroxyl groups of 1,3-propanediol is first protected as an acetyl ester. guidechem.com The remaining free hydroxyl group is then converted to a bromide using HBr. In the final step, the acetyl protecting group is removed via alcoholysis to yield the desired monobrominated product. guidechem.com This sequence prevents the formation of the dibrominated byproduct.

Applying this logic to the synthesis of this compound, one could start with 2,2-diethyl-1,3-propanediol, selectively protect one primary hydroxyl group (e.g., as a silyl (B83357) ether or an acetate), convert the second hydroxyl group to a bromide, and finally deprotect the first group to reveal the target alcohol.

Other potential FGI routes could include:

Oxidation-Reduction sequences : The target alcohol, this compound, could theoretically be synthesized by the reduction of 3-bromo-2,2-diethylpropanal. The synthesis of the analogous 3-bromo-2,2-dimethylpropanal has been reported via the oxidation of 3-bromo-2,2-dimethyl-1-propanol (B1267051). sigmaaldrich.com

Ester Hydrolysis : The target compound could be formed by the hydrolysis of a corresponding ester, such as 3-bromo-2,2-diethylpropyl acetate.

This FGI approach highlights the strategic planning required in multi-step synthesis to control reactivity and maximize yield.

Reduction of Carbonyl Precursors

A primary route to β-bromo alcohols involves the reduction of the corresponding α-bromo carbonyl compounds. The presence of the halogen atom in the α-position introduces the potential for diastereoselectivity in the reduction of chiral ketones.

The reduction of α-bromo ketones to their corresponding bromoalcohols can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for the reduction of ketones to secondary alcohols nrochemistry.com. The diastereoselectivity of such reductions can often be influenced by steric and electronic factors, as well as by chelation control. For instance, in the reduction of α-alkoxy ketones, chelation of the metal hydride to the carbonyl oxygen and the α-alkoxy group can direct the hydride attack from a specific face, leading to high diastereoselectivity organic-chemistry.org. A similar principle can be applied to α-halo ketones, where the halogen can participate in chelation with certain Lewis acidic reducing agents, thereby influencing the stereochemical outcome. For example, the reduction of α-fluoropropiophenone with LiBH₄ in the presence of TiCl₄ proceeds with high syn-selectivity due to the formation of a chelate intermediate nih.gov.

| Precursor | Reducing Agent | Solvent | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| α-Fluoropropiophenone | LiBH₄ / TiCl₄ | Diethyl ether | >95:5 | 85 | nih.gov |

| Acetal-protected α-hydroxy ketone | Red-Al | Toluene | 5–20:1 | 80–96 | organic-chemistry.org |

This table illustrates the diastereoselective reduction of α-substituted ketones under chelation-controlled conditions.

Hydroxylation of Brominated Alkenes

Another synthetic approach to bromoalkanols is the hydroxylation of brominated alkenes. This transformation can be accomplished through several methods, with the Sharpless asymmetric dihydroxylation being a prominent example for achieving high enantioselectivity.

The Sharpless asymmetric dihydroxylation allows for the conversion of a wide range of olefins into vicinal diols with high enantiomeric excess using a catalytic amount of osmium tetroxide in the presence of a chiral ligand organic-chemistry.orgacsgcipr.orgresearchgate.net. While the reaction is broadly applicable, its efficacy with electron-deficient olefins, such as some brominated alkenes, can be substrate-dependent. However, the dihydroxylation of vinyl sulfones, which are also electron-deficient, has been successfully demonstrated, suggesting that brominated alkenes could be suitable substrates under optimized conditions acs.org. The reaction proceeds through a syn-addition of the two hydroxyl groups across the double bond.

| Alkene Substrate | Catalyst System | Enantiomeric Excess (ee) | Yield (%) | Reference |

| Styrene | AD-mix-β | 97% | 85% | organic-chemistry.org |

| Amino-functionalized vinyl sulfone | OsO₄, (DHQD)₂PHAL | 86% | Not Reported | acs.org |

This table provides examples of the Sharpless asymmetric dihydroxylation for different alkene substrates.

Stereoselective Synthesis and Enantiomeric Enrichment Strategies

The synthesis of single-enantiomer bromoalkanols is crucial for their application in the preparation of chiral pharmaceuticals and other biologically active molecules. This can be achieved through various stereoselective synthetic methods.

Application of Chiral Auxiliaries and Catalysts in Bromoalkanol Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been widely used in asymmetric synthesis, including aldol (B89426) reactions and alkylations uwindsor.casantiago-lab.comyoutube.comnih.govalfa-chemistry.com. By attaching an Evans auxiliary to a carboxylic acid, for example, subsequent reactions at the α-position can be controlled with high stereoselectivity.

Catalytic asymmetric synthesis offers a more atom-economical approach to chiral molecules. The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols nrochemistry.comwikipedia.orgsynarchive.comyoutube.comorganic-chemistry.org. This reaction utilizes a chiral oxazaborolidine catalyst to deliver a hydride from a borane (B79455) reagent to one face of the ketone with high enantioselectivity. This method has been successfully applied to the synthesis of chiral bromoalkanols, such as the reduction of 2-bromoacetophenone (B140003) to (S)-2-bromo-1-phenylethanol with up to 99% enantiomeric excess .

| Substrate | Chiral Auxiliary/Catalyst | Reagent | Product | Diastereomeric/Enantiomeric Excess | Yield (%) | Reference |

| Prochiral Ketone | Evans Oxazolidinone | Bu₂BOTf, Aldehyde | syn-Aldol Product | >99% de | >80 | alfa-chemistry.com |

| 2-Bromoacetophenone | (S)-Me-CBS | BH₃・SMe₂ | (S)-2-Bromo-1-phenylethanol | 99% ee | Not Reported |

This table showcases the application of a chiral auxiliary and a chiral catalyst in stereoselective synthesis.

Kinetic Resolution Approaches for Chiral Bromoalkanols

Kinetic resolution is a technique used to separate a racemic mixture of chiral molecules by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in the enrichment of the less reactive enantiomer and the formation of a product from the more reactive enantiomer.

Lipases are enzymes that are frequently used for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis jocpr.com. Various lipases, such as Amano Lipase from Pseudomonas fluorescens and Lipase PS from Pseudomonas cepacia, have been shown to be effective in the kinetic resolution of halohydrins and other bromoalcohols rsc.orgmdpi.comnih.govnih.govalmacgroup.commdpi.com. In a typical kinetic resolution, a racemic alcohol is treated with an acylating agent (e.g., vinyl acetate) in the presence of a lipase. One enantiomer is acylated at a much faster rate than the other, allowing for the separation of the acylated product and the unreacted alcohol, both in high enantiomeric purity.

Dynamic kinetic resolution (DKR) is an extension of kinetic resolution where the slow-reacting enantiomer is racemized in situ, allowing for a theoretical yield of 100% of a single enantiomer of the product researchgate.netprinceton.edunih.govresearchgate.netrsc.org. This is often achieved by combining an enzymatic resolution with a compatible metal-based racemization catalyst.

| Racemic Alcohol | Enzyme | Acylating Agent/Solvent | Product (ee) | Unreacted Alcohol (ee) | Conversion (%) | Reference |

| 1-(3-Bromofuran-2-yl)-2-chloroethanol | Lipase | (Z)-Acrylates | Not Reported | Not Reported | Not Reported | synarchive.com |

| Racemic (±)-4 | Amano Lipase PS-C II | Isopropenyl acetate | (S)-5 (76.9% ee) | (R)-4 (99.6% ee) | ~50 | nih.gov |

| Racemic halohydrins | Amano Lipase from P. fluorescens | Vinyl acetate | Optically active epoxides (up to 99% ee) | Not Reported | Not Reported | rsc.org |

This table presents examples of lipase-catalyzed kinetic resolution of bromoalcohols and related halohydrins.

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 2,2 Diethyl 1 Propanol

Nucleophilic Substitution Reactions at the Bromine Center

Nucleophilic substitution reactions are fundamental in organic chemistry, typically proceeding via S(_N)1 or S(_N)2 mechanisms. The structure of the alkyl halide plays a crucial role in determining the favored pathway. For a primary alkyl halide like 3-Bromo-2,2-diethyl-1-propanol, which possesses significant steric hindrance at the beta-carbon (a neopentyl-type structure), both S(_N)1 and S(_N)2 reactions are expected to be slow.

Intramolecular Cyclization Pathways: Formation of Oxetanes and Medium Effects

The intramolecular cyclization of 3-haloalcohols is a common method for synthesizing oxetanes, which are four-membered cyclic ethers. This reaction, a type of Williamson ether synthesis, typically occurs under basic conditions. The alkoxide, formed by deprotonation of the hydroxyl group, acts as an internal nucleophile, displacing the bromide ion to form the oxetane (B1205548) ring.

For this compound, this pathway would lead to the formation of 3,3-diethyloxetane (B156885). The reaction rate and yield are generally influenced by the solvent (medium effects), the strength of the base, and temperature. However, specific studies detailing these effects on the cyclization of this compound are not documented in the available literature.

Intermolecular Nucleophilic Displacements and Scope of Nucleophiles

Intermolecular S(_N)2 reactions on neopentyl-type halides like this compound are known to be exceptionally slow due to steric hindrance from the bulky diethyl groups at the C2 position, which impedes the required backside attack by a nucleophile. While reactions with strong, unhindered nucleophiles might be possible under forcing conditions, the scope and efficiency of such transformations have not been specifically reported for this compound. S(_N)1 reactions are also disfavored due to the instability of the resulting primary carbocation, although rearrangement could theoretically occur.

Stereochemical Outcomes in S(_N)1 and S(_N)2 Processes

Since the carbon atom bearing the bromine in this compound is not a stereocenter, an analysis of stereochemical outcomes like inversion or racemization is not applicable for intermolecular substitution reactions at this center.

Elimination Reactions

Elimination reactions often compete with nucleophilic substitution. For alkyl halides, these reactions typically proceed via E1 or E2 mechanisms to form alkenes.

1,4-Elimination Processes Leading to Unsaturated Alcohols

While β-elimination (1,2-elimination) is common for many alkyl halides, the structure of this compound does not lend itself to a standard E1 or E2 pathway to form a stable alkene without rearrangement. There are no hydrogen atoms on the beta-carbon (C2) to be abstracted. Therefore, standard elimination reactions are unlikely. Alternative elimination pathways, such as 1,4-elimination, could be possible under specific conditions, potentially leading to fragmentation or the formation of unsaturated alcohols, but such reactivity has not been documented for this compound.

Competition between Substitution and Elimination Mechanisms

The competition between substitution and elimination is a key consideration in the reactivity of alkyl halides. This balance is influenced by factors such as the structure of the substrate, the nature of the base/nucleophile (strength vs. steric bulk), and reaction conditions. Given the high steric hindrance that disfavors S(_N)2 reactions and the lack of β-hydrogens for standard E2 reactions, this compound represents a case where both primary pathways are significantly retarded. Without specific research, any discussion on the competitive balance between these mechanisms remains purely theoretical.

Oxidation Reactions of the Primary Hydroxyl Functionality

The primary alcohol group (-CH₂OH) in this compound is susceptible to oxidation to form either an aldehyde or a carboxylic acid, depending on the choice of oxidant and reaction conditions. The significant steric hindrance imposed by the two ethyl groups at the C2 position influences the rate and outcome of these transformations.

The conversion of primary alcohols to aldehydes requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. passmyexams.co.uk For sterically hindered alcohols like the structural analog 3-bromo-2,2-dimethyl-1-propanol (B1267051), specific reagents are employed for this selective transformation. One such documented method is the use of pyridinium chlorochromate (PCC), which is known for its ability to oxidize primary alcohols to aldehydes efficiently without significant side reactions. chemicalbook.comsigmaaldrich.com The reaction is typically performed in an anhydrous solvent like dichloromethane to yield 3-bromo-2,2-diethylpropanal.

To achieve complete oxidation to the corresponding carboxylic acid, 3-bromo-2,2-diethylpropanoic acid, stronger oxidizing agents are necessary. libretexts.org Reagents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are capable of oxidizing primary alcohols directly to carboxylic acids. libretexts.org The reaction typically involves heating under reflux to ensure the reaction proceeds to completion. libretexts.org The aldehyde is formed as an intermediate, but in the presence of water and excess strong oxidant, it is rapidly converted to the final carboxylic acid product. passmyexams.co.uk

| Target Product | Reagent(s) | Typical Conditions | Reference Compound |

|---|---|---|---|

| 3-Bromo-2,2-diethylpropanal (Aldehyde) | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ | 3-Bromo-2,2-dimethyl-1-propanol chemicalbook.comsigmaaldrich.com |

| 3-Bromo-2,2-diethylpropanoic Acid (Carboxylic Acid) | Potassium Permanganate (KMnO₄) or Jones Reagent (CrO₃/H₂SO₄) | Aqueous, often with heating/reflux | General Primary Alcohols libretexts.orglibretexts.org |

Modern synthetic chemistry favors the use of catalytic systems for oxidation reactions due to their efficiency, selectivity, and reduced environmental impact compared to stoichiometric chromium-based reagents. amazonaws.com For the controlled oxidation of primary alcohols, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) based systems are particularly effective. These systems use a catalytic amount of TEMPO with a stoichiometric co-oxidant, such as sodium hypochlorite (bleach), to regenerate the active oxoammonium ion catalyst. organic-chemistry.org TEMPO-based oxidations are known for their high selectivity for primary alcohols, even sterically hindered ones, and can be tuned to yield either the aldehyde or the carboxylic acid. amazonaws.com

Heterogeneous catalysts, such as those based on palladium (Pd) nanoparticles supported on carbon, also provide a green alternative for the aerobic oxidation of alcohols using molecular oxygen or air as the ultimate oxidant. ias.ac.in These catalysts are highly active and can be easily recovered and reused, making them suitable for larger-scale industrial applications. amazonaws.com The selectivity of these systems can be influenced by the choice of metal, support, and reaction conditions. ias.ac.in

| Catalytic System | Co-oxidant/Terminal Oxidant | Key Features | Applicability |

|---|---|---|---|

| TEMPO | NaOCl, PhI(OAc)₂ | High selectivity for primary alcohols, mild conditions. organic-chemistry.org | Applicable to sterically hindered alcohols. |

| Supported Palladium (e.g., Pd/C) | O₂ or Air | Green oxidant, catalyst is recyclable. ias.ac.in | Effective for a broad range of alcohols. |

| Ruthenium Complexes (e.g., RuCl₃) | Trimethylamine N-oxide (TMAO) | Homogeneous catalysis for selective aldehyde formation. researchgate.net | Used for fatty and complex alcohols. |

Rearrangement Reactions Involving Carbocation Intermediates

Reactions involving this compound that proceed through a carbocation intermediate are prone to skeletal rearrangements. libretexts.org This is a characteristic feature of neopentyl-type systems, where the formation of a highly unstable primary carbocation can be circumvented by the migration of an adjacent alkyl group to form a more stable tertiary carbocation. masterorganicchemistry.com Such rearrangements are classic examples of the Wagner-Meerwein rearrangement.

Carbocation rearrangements occur whenever a less stable carbocation can transform into a more stable one through the migration of a neighboring group. libretexts.orglibretexts.org These migrations, typically 1,2-shifts, can involve either a hydrogen atom (hydride shift) or an alkyl group (alkyl shift). libretexts.orgcsbsju.edu

In a hypothetical Sₙ1 reaction of this compound, the departure of the bromide leaving group would generate a primary carbocation. This species is highly unstable. To gain stability, a 1,2-shift of one of the ethyl groups from the adjacent quaternary carbon occurs. This alkyl shift results in the formation of a significantly more stable tertiary carbocation. masterorganicchemistry.com For the analogous compound, 3-bromo-2,2-dimethyl-1-propanol, a methyl group migrates under similar conditions. csbsju.edu The driving force for this rearrangement is the substantial energetic stabilization achieved in moving from a primary to a tertiary carbocation. libretexts.org

The stability of carbocations is profoundly influenced by the number of attached alkyl groups. masterorganicchemistry.com Alkyl groups are electron-donating and help to disperse the positive charge of the carbocation through two main effects: the inductive effect and hyperconjugation. libretexts.orgjove.com The inductive effect involves the donation of electron density through the sigma bonds, while hyperconjugation involves the overlap of adjacent C-H or C-C sigma bonds with the empty p-orbital of the carbocation. libretexts.orgjove.com

The order of carbocation stability is: Tertiary (3°) > Secondary (2°) > Primary (1°) > Methyl masterorganicchemistry.comlibretexts.org

The branched diethyl groups at the C2 position in this compound play a crucial role.

Stabilization: They provide electron density that stabilizes the rearranged tertiary carbocation. libretexts.org

Rearrangement: They provide the migrating group (an ethyl group) for the 1,2-alkyl shift that is essential to avoid the formation of the unstable primary carbocation. masterorganicchemistry.com

The propensity for rearrangement is so strong in neopentyl systems that reactions expected to proceed via an Sₙ1 mechanism almost invariably yield products with a rearranged carbon skeleton. masterorganicchemistry.com

Reactions of the Bromine Atom as a Leaving Group in Further Derivatizations

The bromine atom in this compound is a good leaving group, and its C-Br bond can be cleaved in nucleophilic substitution (Sₙ) and elimination (E) reactions. However, the unique neopentyl-like structure of the molecule imposes significant constraints on these reaction pathways.

The carbon atom attached to the bromine is primary, which would typically favor an Sₙ2 reaction. However, the C2 carbon is a quaternary center bearing two bulky ethyl groups. This arrangement creates extreme steric hindrance at the reaction center, effectively blocking the backside attack required for an Sₙ2 mechanism. masterorganicchemistry.com Neopentyl halides are known to be exceptionally unreactive in Sₙ2 reactions, with reaction rates that can be thousands of times slower than those of less hindered primary halides. masterorganicchemistry.comstackexchange.comchemistrysteps.com For practical purposes, the Sₙ2 pathway is considered shut down. masterorganicchemistry.com

An Sₙ1 reaction would require the formation of a primary carbocation, which is energetically unfavorable. While this pathway is also very slow, under forcing conditions (e.g., high heat, polar protic solvent), it can occur, but it will be accompanied by the 1,2-ethyl shift to form the more stable tertiary carbocation before the nucleophile attacks. masterorganicchemistry.comyoutube.com

Elimination reactions via the E2 mechanism require a strong base to remove a proton from a carbon atom adjacent (beta) to the carbon bearing the leaving group. In this compound, the only beta-carbon is the quaternary C2, which has no hydrogen atoms attached. Therefore, a standard E2 elimination is structurally impossible. An E1 elimination could potentially compete with the Sₙ1 reaction, proceeding through the rearranged tertiary carbocation to form one or more alkene products according to Zaitsev's rule. quora.com

| Reaction Type | Feasibility for this compound | Reasoning |

|---|---|---|

| Sₙ2 | Extremely slow / Does not occur | Severe steric hindrance from β-diethyl groups blocks backside attack. masterorganicchemistry.comchemistrysteps.com |

| Sₙ1 | Slow, requires forcing conditions | Proceeds via a highly unstable primary carbocation, but is always accompanied by a 1,2-ethyl shift to a stable tertiary carbocation. masterorganicchemistry.com |

| E2 | Impossible | No hydrogen atoms are present on the β-carbon. |

| E1 | Possible under Sₙ1 conditions | Can occur from the rearranged tertiary carbocation intermediate. quora.com |

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Elucidation of Molecular Structure through Advanced Spectroscopic Techniques

Spectroscopic techniques are fundamental in confirming the identity and elucidating the detailed structure of 3-Bromo-2,2-diethyl-1-propanol. While a complete set of experimental spectra for this specific compound is not widely available in public databases, its expected spectral characteristics can be accurately predicted based on the well-established principles of each technique and data from analogous structures.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule. The integration of these signals would reflect the ratio of protons in each environment. The ethyl groups, being chemically equivalent, would produce a quartet and a triplet. The two methylene (B1212753) groups (-CH₂Br and -CH₂OH) are diastereotopic due to the chiral center created by substitution, but are often predicted to appear as singlets if coupling is not resolved, or as complex multiplets.

Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.4 - 3.6 | Singlet | 2H | -CH₂Br |

| ~3.3 - 3.5 | Singlet | 2H | -CH₂OH |

| ~1.3 - 1.5 | Quartet | 4H | -CH₂CH₃ |

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum would display five signals, one for each unique carbon atom. The chemical shifts are influenced by the electronegativity of nearby atoms (Br and O).

Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~70 | Methylene (-CH₂) | -CH₂OH |

| ~45 | Quaternary | C(CH₂CH₃)₂ |

| ~40 | Methylene (-CH₂) | -CH₂Br |

| ~25 | Methylene (-CH₂) | -CH₂CH₃ |

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique "fingerprint" and identifying key functional groups.

The IR spectrum of this compound is expected to be dominated by a strong, broad absorption band for the O-H stretch of the alcohol group. Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹. The C-O stretch and the C-Br stretch will be visible in the fingerprint region.

Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3500 - 3200 | O-H stretch (alcohol) | Strong, Broad |

| 2970 - 2850 | C-H stretch (aliphatic) | Strong |

| 1470 - 1450 | C-H bend (methylene) | Medium |

| 1380 - 1365 | C-H bend (methyl) | Medium |

| 1050 - 1000 | C-O stretch (primary alcohol) | Strong |

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pathways of a molecule upon ionization.

For this compound (C₇H₁₅BrO), the molecular ion peak (M⁺) would appear as a pair of peaks of nearly equal intensity, M and M+2, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). High-resolution mass spectrometry (HRMS) would determine the exact mass, confirming the molecular formula.

Common fragmentation pathways would include the loss of a bromine radical, loss of a water molecule from the molecular ion, and alpha-cleavage resulting in the loss of an ethyl radical or the hydroxymethyl radical (-•CH₂OH).

Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Ion | Description |

|---|---|---|

| 194/196 | [C₇H₁₅BrO]⁺ | Molecular Ion (M⁺) |

| 179/181 | [C₇H₁₄Br]⁺ | [M - H₂O]⁺ |

| 115 | [C₇H₁₅O]⁺ | [M - Br]⁺ |

| 165/167 | [C₆H₁₂BrO]⁺ | [M - CH₃]⁺ (from ethyl) |

Computational Chemistry and Quantum Mechanical Investigations

Theoretical chemistry provides powerful insights into molecular properties that can be difficult to measure experimentally, including optimized geometries, electronic structures, and conformational preferences.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govresearchgate.net For a molecule like this compound, DFT calculations, often using functionals like B3LYP or M06-2X with a basis set such as 6-311+G**, can be employed to perform geometry optimization. nih.gov This process finds the lowest energy arrangement of atoms, providing accurate bond lengths, bond angles, and dihedral angles.

From a converged DFT calculation, various electronic properties can be determined:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be visualized. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

Electrostatic Potential (ESP) Map: An ESP map can be generated to show the charge distribution on the molecule's surface. This reveals electron-rich regions (like the oxygen atom) and electron-poor regions, which are useful for predicting sites of nucleophilic or electrophilic attack.

Thermochemical Properties: DFT calculations can accurately predict thermochemical data, such as formation energies and reaction barriers. nih.govrsc.org

Due to rotation around its single bonds, this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable of these arrangements. scispace.comsapub.org The relative stability of conformers is governed by a balance of steric and stereoelectronic effects. pharmacy180.combaranlab.org

Steric Hindrance: The bulky diethyl groups and the bromomethyl group create significant steric strain, forcing the molecule to adopt conformations that minimize these repulsive interactions. The 1,3-diaxial interaction principle, though primarily discussed in cyclic systems, highlights the energetic penalty of placing large groups close together. scispace.com

Stereoelectronic Effects: These are geometry-dependent orbital interactions that influence stability and reactivity. pharmacy180.com In branched bromoalkanols, important stereoelectronic effects include:

Gauche Effect: A potential stabilizing interaction may occur between the electronegative bromine and oxygen atoms when they are in a gauche position relative to each other.

Hyperconjugation: Stabilizing interactions can occur between filled bonding orbitals (e.g., C-C or C-H) and empty antibonding orbitals (e.g., σ* of the C-Br or C-O bond). These interactions are highly dependent on the dihedral angle and can favor specific conformations. nih.gov

Intramolecular Hydrogen Bonding: A weak hydrogen bond could potentially form between the hydroxyl proton and the bromine atom, which would stabilize conformations where these groups are in proximity.

Computational studies can map the potential energy surface by systematically rotating the key dihedral angles, allowing for the identification of energy minima (stable conformers) and transition states, thereby providing a complete picture of the molecule's dynamic conformational behavior. nih.gov

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals are crucial in determining how a molecule will interact with other species.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons of the molecule. A molecule with a high-energy HOMO is more likely to act as an electron donor (a nucleophile). In this compound, the HOMO would likely be localized around the oxygen and bromine atoms, as they are the most electronegative and have lone pairs of electrons.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the lowest energy level that can accept electrons. A molecule with a low-energy LUMO is more likely to act as an electron acceptor (an electrophile). For this compound, the LUMO is expected to be associated with the antibonding orbitals of the carbon-bromine bond, making this site susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a key indicator of a molecule's stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. A hypothetical FMO analysis would calculate these energy levels and visualize the orbital distributions, providing predictions about the most probable sites for electrophilic and nucleophilic attack.

Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | (Value in eV) | Indicates electron-donating ability. |

| LUMO Energy | (Value in eV) | Indicates electron-accepting ability. |

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) is a computational method used to visualize the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic regions.

Red Regions: Indicate areas of high electron density and negative electrostatic potential. These are the most likely sites for an electrophilic attack. In this compound, these regions would be expected around the oxygen and bromine atoms due to their high electronegativity.

Blue Regions: Indicate areas of low electron density and positive electrostatic potential. These are the most likely sites for a nucleophilic attack. For this molecule, positive potential would be anticipated around the hydrogen atom of the hydroxyl group and the carbon atom bonded to the bromine.

Green Regions: Represent areas of neutral potential.

An MEP analysis of this compound would provide a visual representation of its reactive sites, complementing the predictions from FMO theory. This would be invaluable for understanding its interactions with other molecules, including solvents and reactants.

Transition State Calculations for Reaction Pathway Elucidation

Transition state calculations are a sophisticated computational technique used to study the mechanism of a chemical reaction. A transition state is the highest energy point along the reaction coordinate, representing the barrier that must be overcome for reactants to be converted into products.

By modeling potential reaction pathways for this compound, such as nucleophilic substitution or elimination reactions, computational chemists can identify the structure and energy of the transition states involved. This information is critical for:

Predicting Reaction Products: By comparing the energy barriers of different possible pathways, it is possible to predict which products are most likely to be formed.

Understanding Reaction Mechanisms: These calculations provide a detailed picture of the bond-breaking and bond-forming processes that occur during a reaction.

For example, a study of the reaction of this compound with a nucleophile would involve calculating the transition state for the displacement of the bromide ion. The energy of this transition state would provide insight into the reaction's feasibility and kinetics.

Applications and Role As a Synthetic Intermediate in Organic Synthesis and Materials Science

Role as a Chiral Building Block in Complex Molecule Synthesis

The structural characteristics of 3-Bromo-2,2-diethyl-1-propanol, particularly the quaternary carbon center, suggest its potential utility as a building block in the synthesis of complex molecules. However, it is important to note that for this achiral molecule to function as a chiral building block, a resolution step or asymmetric synthesis would be required to introduce chirality.

Synthesis of Biologically Relevant Scaffolds and Pharmaceutical Precursors

While specific examples of the direct use of this compound in the synthesis of biologically relevant scaffolds or pharmaceutical precursors are not extensively documented in publicly available literature, its structural motifs are present in various bioactive molecules. The neopentyl group, in general, can impart increased lipophilicity and metabolic stability to a drug candidate. The presence of a primary alcohol and a primary bromide offers two distinct points for chemical modification, making it a potentially useful scaffold for combinatorial chemistry and the generation of compound libraries for drug discovery.

Preparation of Specialty Chemicals and Fragrances

The analogous compound, 3-bromo-2,2-dimethyl-1-propanol (B1267051), is known to be used as a chemical intermediate in the synthesis of fragrances and cosmetics. This suggests a potential application for this compound in the creation of specialty chemicals, including novel fragrance compounds. The introduction of the diethyl group, as opposed to the dimethyl group, would be expected to alter the olfactory properties of the resulting molecules, potentially leading to new and desirable scents.

| Compound Name | Potential Application Area |

| This compound | Fragrance Intermediate |

| 3-Bromo-2,2-dimethyl-1-propanol | Fragrance Intermediate |

Precursor for Functional Polymer Materials

The bifunctional nature of this compound, possessing both a hydroxyl group and a bromine atom, makes it a candidate for incorporation into polymeric structures. These functional groups can participate in different types of polymerization reactions and can also be used for post-polymerization modification.

Incorporation into Polymeric Architectures through Radical or Condensation Polymerization

The hydroxyl group of this compound can readily participate in condensation polymerizations, such as the formation of polyesters or polyurethanes. The bromine atom, on the other hand, can serve as an initiation site for atom transfer radical polymerization (ATRP), a controlled radical polymerization technique. This would allow for the synthesis of well-defined block copolymers and other complex polymer architectures.

Synthesis of Polymeric Flame Retardants and Additives

Brominated compounds are widely used as flame retardants. The incorporation of this compound into a polymer backbone or as a pendant group would introduce bromine atoms, thereby enhancing the flame-retardant properties of the material. Upon combustion, the bromine radicals can interrupt the radical chain reactions in the gas phase, thus inhibiting the flame.

| Functional Group | Potential Role in Polymer Synthesis |

| Hydroxyl (-OH) | Monomer for condensation polymerization (e.g., polyesters, polyurethanes) |

| Bromo (-Br) | Initiator for controlled radical polymerization (e.g., ATRP), Flame retardant component |

Development of Ion-Exchange Materials and Controlled Release Systems

The bromine atom in polymers derived from this compound can be chemically modified to introduce charged functional groups. For instance, quaternization of the resulting alkyl bromide with a tertiary amine would yield a polymer with cationic sites, suitable for use as an anion-exchange material. Furthermore, the covalent attachment of drugs or other active molecules to the polymer backbone via the bromide or hydroxyl functionalities could be explored for the development of controlled release systems. The rate of release would be dependent on the nature of the covalent bond and the polymer matrix.

Application in Enzyme-Catalyzed Reactions and Enzyme Inhibitor Development

Currently, there is a lack of specific, publicly available research detailing the direct application of this compound in enzyme-catalyzed reactions or as a key compound in the development of enzyme inhibitors. While its structure suggests potential as a substrate or building block for more complex molecules that could interact with enzymes, detailed studies focusing on this specific application are not prominent in the scientific literature. The presence of a primary alcohol and a bromo-functionalized neopentyl-like core could theoretically be of interest in biocatalysis; however, empirical data from enzymatic studies involving this compound is not readily accessible.

Catalytic Applications and Ligand Synthesis

This compound is recognized as a synthetic intermediate in organic synthesis, primarily utilized in the creation of other functionalized compounds. evitachem.com Its bifunctional nature, possessing both a hydroxyl group and a bromine atom, allows for a variety of chemical transformations. The hydroxyl group can be involved in esterification or etherification reactions, while the carbon-bromine bond serves as a handle for nucleophilic substitution or organometallic coupling reactions.

Despite its potential as a building block, detailed research on its specific use in the synthesis of ligands for catalysis is not extensively documented in available literature. The general utility of halogenated alcohols in the synthesis of more complex molecules is well-established, and it is plausible that this compound could be employed in multi-step syntheses of ligands for metal catalysts. However, specific examples and in-depth studies detailing its role in the development of catalytic systems are not found in the surveyed scientific databases.

Further research would be necessary to fully explore and characterize the potential of this compound in the fields of enzyme technology and catalysis.

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Green Synthetic Routes for 3-Bromo-2,2-diethyl-1-propanol

The future synthesis of this compound is likely to be governed by the principles of green chemistry, aiming to reduce environmental impact and enhance safety. Traditional methods for synthesizing bromoalcohols often involve harsh reagents and generate significant waste. Modern approaches are shifting towards more sustainable alternatives.

One promising avenue is the adoption of biocatalysis . The use of halogenase enzymes could offer a highly selective and environmentally benign route to brominated compounds. These enzymes operate under mild conditions and can exhibit high regio- and stereoselectivity, which is particularly advantageous for complex molecules. Another area of development is the use of phase transfer catalysis (PTC) . PTC can facilitate the reaction between the alcohol and a bromide source in a biphasic system, often with milder reagents and reduced solvent usage. This method has been shown to be effective for the hydrobromination of branched alcohols.

Furthermore, the development of greener brominating agents is a key research focus. Traditional reagents like phosphorus tribromide (PBr₃) are effective but pose significant handling and waste disposal challenges. Milder and more selective reagents, potentially derived from renewable resources, are being explored to replace these hazardous substances. The principles of green chemistry also emphasize the use of renewable starting materials. Investigating pathways to synthesize the 2,2-diethyl-1-propanol backbone from bio-based feedstocks would significantly improve the sustainability profile of its brominated derivative.

| Green Synthesis Approach | Potential Advantages for this compound |

| Biocatalysis (Halogenases) | High selectivity, mild reaction conditions, reduced waste. |

| Phase Transfer Catalysis | Use of milder reagents, reduced solvent consumption, improved reaction efficiency. |

| Greener Brominating Agents | Lower toxicity, improved safety, easier handling and waste disposal. |

| Renewable Feedstocks | Reduced reliance on fossil fuels, improved overall sustainability. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique structural features of this compound, namely the neopentyl-like quaternary carbon center and the primary bromo and hydroxyl groups, suggest a rich and largely unexplored reactivity profile. The steric hindrance around the bromine and hydroxyl functionalities is expected to play a crucial role in its chemical behavior.

Future research will likely focus on leveraging this steric hindrance to achieve selective transformations. For instance, in nucleophilic substitution reactions , the bulky 2,2-diethyl arrangement could disfavor Sₙ2 pathways, potentially opening up avenues for Sₙ1-type reactions or rearrangements under specific conditions. This could lead to the synthesis of novel and complex molecular architectures that are otherwise difficult to access.

The formation of Grignard reagents from sterically hindered alkyl halides can be challenging. Investigating the conditions required for the efficient formation of the Grignard reagent of this compound could unlock its potential as a bulky nucleophilic building block in organic synthesis.

Furthermore, the presence of both a hydroxyl and a bromo group in the same molecule makes it a prime candidate for intramolecular cyclization reactions . Under basic conditions, this could lead to the formation of a strained oxetane (B1205548) ring, a valuable motif in medicinal chemistry and materials science. The kinetics and thermodynamics of such cyclizations would be heavily influenced by the steric bulk of the diethyl groups.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of this compound could be significantly advanced through the integration of flow chemistry and automated synthesis platforms . Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a batch-wise process, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability.

For the synthesis of this compound, a flow process could allow for the safe handling of potentially hazardous brominating agents by minimizing the reaction volume at any given time. The precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities.

Automated synthesis platforms can accelerate the exploration of the chemical space around this compound. By systematically varying reaction conditions and reagents, these platforms can rapidly identify optimal synthetic routes and facilitate the discovery of new derivatives with desired properties. The combination of flow chemistry and automation can enable high-throughput screening of reaction conditions, leading to a more efficient and data-driven approach to chemical synthesis.

| Technology | Potential Impact on this compound Research |

| Flow Chemistry | Enhanced safety, improved reaction control, scalability of synthesis. |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid discovery of new derivatives. |

| Microreactors | Safe handling of hazardous reagents, precise control over reaction parameters. |

Computational Design of Novel Derivatives with Tailored Physicochemical Properties

Computational chemistry offers powerful tools for the rational design of novel derivatives of this compound with specific physicochemical properties. Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to predict the properties and reactivity of virtual compounds before their synthesis in the laboratory.

DFT calculations can provide insights into the electronic structure, stability, and reactivity of this compound and its derivatives. This information can be used to predict reaction outcomes and to design molecules with desired electronic properties, such as specific dipole moments or polarizabilities, which are crucial for applications in materials science.

QSAR studies can establish mathematical relationships between the molecular structure of a series of compounds and their biological activity or physical properties. By developing QSAR models for derivatives of this compound, it may be possible to predict their properties and to guide the synthesis of new compounds with enhanced performance for specific applications.

Molecular dynamics (MD) simulations can be used to study the conformational behavior and intermolecular interactions of these molecules in different environments. This can be particularly useful for understanding their behavior in solution or in the solid state, which is important for applications in materials science and formulation science.

Potential in Advanced Materials Science and Niche Chemical Technologies

The unique combination of a sterically hindered core and reactive functional groups in this compound suggests its potential as a building block in advanced materials science and other niche chemical technologies.

The neopentyl-like structure can impart increased thermal and chemical stability to polymers and other materials. By incorporating this moiety into polymer backbones or as side chains, it may be possible to develop new materials with enhanced durability and performance. The presence of the hydroxyl and bromo groups provides handles for further functionalization, allowing for the tuning of material properties such as solubility, reactivity, and cross-linking density.

In the field of specialty chemicals , this compound could serve as a precursor to novel surfactants, lubricants, or flame retardants. The bulky diethyl groups could influence the surface activity and viscosity of these materials in interesting ways.

Furthermore, the ability to form a strained oxetane ring through intramolecular cyclization could open up applications in the synthesis of reactive polymers and coatings. The ring-opening polymerization of such oxetanes could lead to the formation of polyethers with unique properties.

| Potential Application Area | Rationale for this compound |

| Advanced Polymers | Steric bulk for enhanced stability, functional groups for cross-linking. |

| Specialty Chemicals | Precursor to novel surfactants, lubricants, and flame retardants. |

| Reactive Polymers | Formation of strained oxetane rings for ring-opening polymerization. |

Q & A

Q. Key Considerations :

- Use anhydrous conditions to minimize side reactions.

- Monitor reaction progress via TLC or GC-MS.

Basic: How is this compound purified post-synthesis?

Q. Methodological Answer :

- Silica gel chromatography (Hexane:EtOAc gradient) effectively separates the product from unreacted starting materials or by-products .

- Recrystallization : Use a solvent pair like hexane/diethyl ether for high-purity crystals.

- Distillation : If the compound is liquid (predicted bp ~180–190°C, based on analogs), fractional distillation under reduced pressure is suitable .

Advanced: How do diethyl substituents influence radical cyclization reactions involving this compound?

Methodological Answer :

The bulky diethyl groups introduce steric hindrance, affecting reaction pathways:

- Radical stability : Electron-donating ethyl groups may stabilize transient radicals, altering regioselectivity.

- Diastereocontrol : As observed in analogous dimethyl-substituted systems, steric effects can enhance diastereomeric excess (>99% in some cases) during cyclization with AIBN and tributyltin hydride .

Experimental Design : - Compare reaction outcomes with less hindered analogs (e.g., 3-bromo-2-methylpropanol).

- Use DFT calculations to model transition states and steric interactions.

Advanced: What analytical techniques confirm the structure and purity of this compound?

Q. Recommended Methods :

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic splits from ethyl groups (δ 0.8–1.5 ppm) and the brominated CH₂ (δ 3.4–3.8 ppm).

- ¹³C NMR : Confirm quaternary carbons (C-2,2-diethyl) and Br-bearing CH₂.

- Mass Spectrometry (HRMS) : Exact mass verification (expected MW: ~223.1 g/mol).

- IR Spectroscopy : O-H stretch (~3200–3400 cm⁻¹) and C-Br (~500–600 cm⁻¹) .

Advanced: How to resolve contradictions in oxidation product yields under varying conditions?

Methodological Answer :

Contradictions often arise from competing pathways (e.g., over-oxidation vs. elimination):

- Controlled Experiments : Systematically vary oxidizing agents (PCC vs. KMnO₄) and solvents (CH₂Cl₂ vs. H₂O/THF).

- Mechanistic Probes : Use deuterated analogs or radical traps to identify intermediates.

- Kinetic Studies : Monitor reaction rates via in-situ FTIR or UV-Vis spectroscopy.

Example : Pyridinium chlorochromate in dichloromethane may favor aldehyde formation, while aqueous KMnO₄ could lead to carboxylic acid by-products .

Basic: What safety protocols are essential when handling this compound?

Q. Safety Recommendations :

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods due to potential bromine vapor release.

- Storage : Keep in amber glass bottles at 2–8°C, away from oxidizers.

Hazard Notes : - Classified as an eye irritant (H319) based on structurally similar brominated alcohols .

Advanced: What mechanistic insights govern nucleophilic substitutions with this compound?

Q. Methodological Answer :

- Stereoelectronic Effects : Bulky diethyl groups hinder backside attack (SN2), favoring SN1 mechanisms in polar solvents.

- Solvent Effects : Protic solvents (e.g., methanol) stabilize carbocation intermediates, accelerating SN1 pathways.

- Leaving Group Ability : The bromide ion’s moderate leaving group capacity requires activation (e.g., AgNO₃) for efficient substitution .

Advanced: How is this compound utilized in multi-step syntheses of complex molecules?

Q. Applications :

- Intermediate in heterocycle synthesis : For example, coupling with aryl boronic acids via Suzuki-Miyaura reactions to form substituted cyclopropanes .

- Radical precursors : Used in tandem cyclization reactions to build bicyclic frameworks (e.g., azabicyclo[4.2.0]octanes) .

Case Study :

In , a dimethyl analog was used to synthesize 3-(2-bromo-3-methoxyphenoxy)-2,2-dimethylpropan-1-ol via nucleophilic substitution (79% yield) .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Q. Side Reactions :

- Elimination : Formation of alkenes via dehydrohalogenation.

- Hydrolysis : Unintended alcohol formation in aqueous conditions.

Mitigation Strategies : - Use anhydrous solvents and inert atmospheres (N₂/Ar).

- Add scavengers (e.g., molecular sieves) to sequester water .

Advanced: How do steric effects from diethyl groups impact cycloaddition reactions?

Q. Methodological Answer :

- Steric Hindrance : Diethyl groups reduce reactivity in [4+2] Diels-Alder reactions by blocking diene approach.

- Alternative Pathways : Favor stepwise radical or ionic mechanisms, as seen in bicyclic β-lactam syntheses .

Experimental Design : - Compare reaction rates and yields with less hindered analogs (e.g., 3-bromo-2-methylpropanol).

- Use computational modeling (e.g., DFT) to visualize transition-state geometries.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.